3-Amino-3-(trifluoromethyl)piperidin-2-one
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Description
3-Amino-3-(trifluoromethyl)piperidin-2-one is a useful research compound. Its molecular formula is C6H9F3N2O and its molecular weight is 182.146. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
3-Amino-3-(trifluoromethyl)piperidin-2-one is utilized in the synthesis of novel compounds, such as trifluoromethyl-containing ornithine analogues and thalidomide mimetics, through catalytic hydrogenation processes. These compounds are of interest due to their potential pharmaceutical applications, demonstrating the versatility of this compound in medicinal chemistry (Tolmachova et al., 2011).
Environmental-Friendly Synthesis Approaches
The compound also finds application in environmentally benign, multicomponent chemical processes. For instance, it is involved in the synthesis of 3,5-dispirosubstituted piperidines in aqueous micellar mediums, showcasing an eco-friendly approach to producing complex molecules with potential antibacterial activity (Lohar et al., 2016).
Asymmetric Synthesis and Stereochemistry
Moreover, this compound plays a critical role in the stereoselective synthesis of enantioenriched compounds. Its derivatives are key intermediates in creating stereochemically complex structures, demonstrating the importance of this compound in developing new methodologies for asymmetric synthesis (Rioton et al., 2015).
Facilitating One-Pot Synthesis Techniques
The flexibility of this compound extends to facilitating one-pot synthesis techniques for creating 3-azido- and 3-aminopiperidines. This approach is notable for its efficiency and the ability to introduce various functional groups, underscoring the compound's utility in streamlining synthetic processes for pharmaceutically relevant structures (Ortiz et al., 2014).
Properties
IUPAC Name |
3-amino-3-(trifluoromethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(10)2-1-3-11-4(5)12/h1-3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIFCKBSBHELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.